molecular formula C17H20O3S B14178868 tert-Butyl 3-(naphthalene-2-sulfinyl)propanoate CAS No. 911820-10-5

tert-Butyl 3-(naphthalene-2-sulfinyl)propanoate

Cat. No.: B14178868
CAS No.: 911820-10-5
M. Wt: 304.4 g/mol
InChI Key: JZSIYSJBZUPEQF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(naphthalene-2-sulfinyl)propanoate: is an organic compound that features a tert-butyl ester group attached to a propanoate backbone, which is further linked to a naphthalene-2-sulfinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(naphthalene-2-sulfinyl)propanoate typically involves the reaction of naphthalene-2-sulfinyl chloride with tert-butyl 3-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(naphthalene-2-sulfinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: tert-Butyl 3-(naphthalene-2-sulfonyl)propanoate.

    Reduction: tert-Butyl 3-(naphthalene-2-sulfanyl)propanoate.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-(naphthalene-2-sulfinyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study sulfinyl group interactions with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-(naphthalene-2-sulfinyl)propanoate exerts its effects depends on the specific reactions it undergoes. The sulfinyl group can participate in redox reactions, acting as an electron donor or acceptor. This can influence the reactivity of the compound and its interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-Butyl 3-(naphthalene-2-sulfonyl)propanoate
  • tert-Butyl 3-(naphthalene-2-sulfanyl)propanoate

Comparison: tert-Butyl 3-(naphthalene-2-sulfinyl)propanoate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity compared to its sulfonyl and sulfanyl analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in synthetic applications. In contrast, the sulfonyl group is more stable and less reactive, while the sulfanyl group is more prone to oxidation.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structural features and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

911820-10-5

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 3-naphthalen-2-ylsulfinylpropanoate

InChI

InChI=1S/C17H20O3S/c1-17(2,3)20-16(18)10-11-21(19)15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12H,10-11H2,1-3H3

InChI Key

JZSIYSJBZUPEQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCS(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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